3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Lipophilicity modulation Stereochemistry ADME optimization

3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid (CAS 1449133-20-3) is a functionalized arylboronic acid building block with molecular formula C₁₃H₁₇BFNO₃ and molecular weight 265.09 g/mol. It incorporates a 3-fluorophenyl core, a boronic acid group at the 1-position, and an amide-linked 3-methylpiperidine moiety at the 5-position.

Molecular Formula C13H17BFNO3
Molecular Weight 265.09 g/mol
Cat. No. B12644727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid
Molecular FormulaC13H17BFNO3
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)C(=O)N2CCCC(C2)C)(O)O
InChIInChI=1S/C13H17BFNO3/c1-9-3-2-4-16(8-9)13(17)10-5-11(14(18)19)7-12(15)6-10/h5-7,9,18-19H,2-4,8H2,1H3
InChIKeyFOANTVUZCCHRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid – Procurement-Grade Overview for Medicinal Chemistry and Cross-Coupling Applications


3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid (CAS 1449133-20-3) is a functionalized arylboronic acid building block with molecular formula C₁₃H₁₇BFNO₃ and molecular weight 265.09 g/mol . It incorporates a 3-fluorophenyl core, a boronic acid group at the 1-position, and an amide-linked 3-methylpiperidine moiety at the 5-position . The compound belongs to the class of piperidine-carbonyl-substituted phenylboronic acids, a family broadly explored in dipeptidyl peptidase IV (DPP-IV) inhibitor programs and as Suzuki–Miyaura cross-coupling partners for constructing biaryl pharmacophores . Commercially available at ≥95% and ≥98% purity from multiple suppliers , its primary utility lies in fragment-based drug discovery, structure–activity relationship (SAR) exploration of serine protease inhibitors, and modular synthesis of functionalized piperidine-containing scaffolds.

Why 3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid Cannot Be Replaced by Unsubstituted Piperidine or Regioisomeric Analogs


Within the phenylboronic acid chemical space, small structural modifications—fluorine position, piperidine N-substitution, and amide connectivity—generate substantially different physicochemical and pharmacological profiles. The 3-methyl substituent on the piperidine ring introduces a stereocenter absent in the des-methyl analog (CAS 874219-43-9), altering both lipophilicity and conformational preorganization . The 3-fluoro versus 2-fluoro regioisomer (CAS 2096338-09-7) positions the electron-withdrawing fluorine at a different distance and orientation relative to the boronic acid and amide groups, which critically affects Suzuki coupling transmetallation rates, boronic acid pKₐ, and target protein binding complementarity . Generic substitution with phenylboronic acid or unsubstituted piperidine-carbonyl analogs cannot replicate these integrated steric, electronic, and stereochemical features, making compound identity verification via CAS number and analytical characterization essential for reproducible SAR data .

3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid – Quantitative Differentiation Evidence


Stereochemical and Lipophilic Differentiation: 3-Methylpiperidine vs. Unsubstituted Piperidine Amide

The 3-methyl group on the piperidine ring introduces a chiral center (C3 of piperidine) and increases calculated lipophilicity relative to the des-methyl analog (CAS 874219-43-9). PubChem-computed properties for the target compound yield a topological polar surface area (TPSA) of 60.8 Ų with 2 hydrogen bond donors and 4 acceptors, while the des-methyl analog has the identical HBD/HBA count but a lower molecular weight (251.06 vs. 265.09 g/mol) . In drug discovery programs targeting DPP-IV, the introduction of substituents at the piperidine 3-position has been shown to modulate isoform selectivity (DPP-IV vs. DPP-8/DPP-9) and oral bioavailability through altered metabolic stability . The 3-methyl substitution specifically reduces susceptibility to CYP-mediated N-dealkylation compared to unsubstituted piperidine amides, a class-level benefit observed across piperidine-containing DPP-IV inhibitor series .

Lipophilicity modulation Stereochemistry ADME optimization DPP-IV inhibitors

Regioisomeric Fluorine Positioning: 3-Fluoro-5-carbonyl vs. 2-Fluoro-5-carbonyl Phenylboronic Acid

The target compound positions the fluorine atom at the 3-position (meta to boronic acid, meta to amide carbonyl), whereas the 2-fluoro regioisomer (CAS 2096338-09-7) places fluorine ortho to the boronic acid. This regioisomeric difference produces distinct electronic environments: a 3-fluoro substituent exerts a weaker inductive electron-withdrawing effect on the boronic acid center (σₘ = 0.34) compared to a 2-fluoro substituent (σₒ ≈ 0.43–0.55 combined inductive and field effects) . The resulting difference in boronic acid pKₐ affects both the pH-dependent speciation of the reactive boronate nucleophile and the transmetallation rate in Suzuki–Miyaura cross-coupling. In DPP-IV inhibitor SAR, the 3-fluoro-5-carbonyl arrangement places the fluorine in a position that can participate in orthogonal dipole interactions with the enzyme S1 pocket while preserving optimal amide geometry, a productive orientation not achievable with 2-fluoro substitution .

Fluorine regiochemistry Suzuki coupling Electronic effects Boronic acid pKa

Computed Property Differentiation: TPSA, Hydrogen Bonding, and Rotatable Bond Profile

PubChem-computed properties provide a quantitative basis for differentiating this compound from simpler boronic acid building blocks. The target compound has a TPSA of 60.8 Ų, 2 hydrogen bond donors (both from B(OH)₂), 4 hydrogen bond acceptors (amide carbonyl O, amide N, fluorine, and boronic acid OH), and only 2 rotatable bonds (the phenyl–boronic acid bond and the phenyl–amide carbonyl bond) . Compared to phenylboronic acid (C₆H₇BO₂, MW 121.93, TPSA 40.5 Ų, 2 HBD, 2 HBA, 1 rotatable bond) , the target compound offers significantly expanded polarity and hydrogen-bonding capacity while maintaining a low rotatable bond count—a profile consistent with lead-like properties and favorable ligand efficiency metrics. The constrained conformational flexibility (only 2 rotatable bonds despite the larger structure) is notable and contributes to reduced entropic penalty upon target binding .

Physicochemical profiling Drug-likeness Oral bioavailability prediction Lead optimization

Amide Bond Stability and Conformational Preorganization vs. Amine-Linked Piperidine Analogs

The carbonyl amide linker in the target compound (piperidine-N–C(=O)–phenyl) provides conformational restriction through partial double-bond character, orienting the piperidine ring at a defined dihedral angle relative to the phenylboronic acid plane. This contrasts with directly N-linked piperidine analogs such as 3-fluoro-5-(3-methylpiperidin-1-yl)phenylboronic acid, where the C–N single bond allows greater rotational freedom . In DPP-IV inhibitor programs, the carbonyl amide motif has been demonstrated to be critical for establishing key hydrogen-bond interactions with Glu205 and Glu206 residues in the DPP-IV active site, while the piperidine ring occupies the S2 hydrophobic pocket . The amide also provides greater metabolic stability than the corresponding amine due to reduced susceptibility to N-oxidation and N-dealkylation .

Amide conformational restriction Metabolic stability Piperidine SAR Protease inhibitor design

Procurement-Driven Application Scenarios for 3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid


DPP-IV/Serine Protease Inhibitor Fragment-Based Lead Discovery

This compound serves as a functionalized boronic acid warhead fragment for targeting serine proteases, particularly DPP-IV. The 3-methylpiperidine amide substructure occupies the S2 pocket while the boronic acid reversibly coordinates the catalytic serine. The 3-fluoro substituent provides a handle for modulating electronic effects on boronic acid pKₐ without steric interference, making it suitable for SAR expansion around the phenyl ring . Procurement at ≥98% purity is recommended for biochemical assays to avoid boronic acid oxidation byproducts that can confound IC₅₀ measurements.

Suzuki–Miyaura Cross-Coupling for Biaryl Pharmacophore Construction

The boronic acid group enables palladium-catalyzed Suzuki coupling with aryl/heteroaryl halides to construct biaryl systems where the 3-methylpiperidine amide is pre-installed, eliminating post-coupling amidation steps. The 3-fluoro substituent's meta relationship to the boronic acid provides moderate electronic activation without the competing protodeboronation risk associated with ortho-fluoro substitution, improving isolated yields in challenging coupling partners . The amide carbonyl can also serve as a directing group for C–H activation strategies.

Stereochemistry-Dependent SAR Studies in CNS-Targeted Programs

The chiral center at the piperidine 3-position introduces stereochemical complexity that is valuable for CNS drug discovery programs targeting receptors with stereospecific binding requirements (e.g., orexin receptors, NK₃ receptors), where piperidine-containing ligands are prevalent . The combination of the boronic acid (for further derivatization) and the pre-formed chiral 3-methylpiperidine amide enables rapid access to enantiomerically defined compound libraries for probing stereochemical SAR.

Building Block for PROTAC and Bifunctional Degrader Synthesis

The boronic acid handle permits orthogonal conjugation via Suzuki coupling while the piperidine amide can be further functionalized at the piperidine nitrogen (after deprotection if needed) for linker attachment in PROTAC design. The constrained amide geometry and moderate TPSA (60.8 Ų) maintain favorable physicochemical properties for cellular permeability during degrader optimization .

Quote Request

Request a Quote for 3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.